8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Catalog No.
S850987
CAS No.
1858241-44-7
M.F
C8H3ClF3N3O2
M. Wt
265.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]...

CAS Number

1858241-44-7

Product Name

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

IUPAC Name

8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Molecular Formula

C8H3ClF3N3O2

Molecular Weight

265.57 g/mol

InChI

InChI=1S/C8H3ClF3N3O2/c9-5-1-4(8(10,11)12)3-14-6(15(16)17)2-13-7(5)14/h1-3H

InChI Key

PKOSKXHSMOHJQI-UHFFFAOYSA-N

SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-])Cl

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-])Cl
  • Medicinal Chemistry

    The presence of the nitro group (NO2) suggests potential for the molecule to be explored in the development of new drugs. Nitro groups can participate in various interactions with biological molecules, and their incorporation can influence a molecule's bioactivity []. The trifluoromethyl (CF3) group is another common functional group used in medicinal chemistry due to its ability to improve a drug candidate's properties, such as metabolic stability [].

  • Material Science

    Imidazoles are a class of heterocyclic compounds known for their interesting properties, including the ability to form stable coordination complexes with metals. 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine could be investigated for its potential use in the design of novel materials with specific functionalities, such as catalysts or sensors [].

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. Its molecular formula is C9H5ClF3N3O2, and it has a CAS number of 1858241-44-7. This compound is notable for its significant applications in medicinal chemistry and agrochemicals due to its diverse chemical properties and biological activities .

, including:

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions, often using hydrogen gas with a palladium catalyst.
  • Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, typically utilizing sodium hydride and dimethyl sulfoxide as reagents .

These reactions highlight the compound's versatility in synthetic organic chemistry.

This compound exhibits notable biological activities, particularly in the fields of nematology and mycology. It has demonstrated nematocidal properties against Caenorhabditis elegans and fungicidal activity against Rhizoctonia solani. The mechanisms behind these activities are thought to involve the disruption of essential biological processes in target organisms, making it a candidate for further research in agricultural applications.

The synthesis of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods:

  • Synthetic Route: One common method involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide under basic conditions. This process can be optimized for higher yields and purity in industrial settings by employing continuous flow reactors and automated systems.
  • Industrial Production: In larger-scale production, batch reactors are typically used to combine reactants under controlled conditions, followed by purification techniques such as crystallization or chromatography to isolate the desired product.

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has various applications:

  • Medicinal Chemistry: Due to its bioactivity, it serves as a potential lead compound for developing new pharmaceuticals targeting parasitic infections and fungal diseases.
  • Agrochemicals: Its nematocidal and fungicidal properties make it valuable in agricultural formulations aimed at pest control.
  • Chemical Intermediates: It is used in the synthesis of other complex organic molecules, contributing to research and development in organic chemistry.

The biochemical interactions of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involve its ability to bind with various enzymes and proteins. These interactions can influence metabolic pathways by inhibiting specific enzymes or altering protein conformations through hydrogen bonds and hydrophobic interactions. Such mechanisms are crucial for understanding its biological effects and optimizing its application in drug development.

Several compounds share structural similarities with 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineLacks nitro groupExhibits different biological activity profile
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidContains carboxylic acid functional groupPotentially different reactivity due to acidic nature
2-Chloro-3-nitroimidazo[1,2-a]pyridineSimilar imidazo structureDifferent substitution patterns may affect bioactivity

The uniqueness of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its trifluoromethyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties and interactions within biological systems .

8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits the molecular formula C8H3ClF3N3O2 with a molecular weight of 265.58 grams per mole [1]. The compound's exact mass determination reveals precise atomic composition consisting of eight carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, three nitrogen atoms, and two oxygen atoms [1]. This heterocyclic compound belongs to the imidazo[1,2-a]pyridine family and carries the Chemical Abstracts Service registration number 1858241-44-7 [1].

The molecular weight distribution analysis indicates that the trifluoromethyl group contributes significantly to the overall mass, accounting for approximately 26% of the total molecular weight [1]. The nitro group contributes an additional 17% to the molecular mass, while the chlorine substituent represents approximately 13% of the total weight [1]. This mass distribution pattern is characteristic of highly substituted imidazo[1,2-a]pyridine derivatives containing electron-withdrawing groups [2].

Table 1: Molecular Properties of 8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

PropertyValue
Molecular FormulaC8H3ClF3N3O2 [1]
Molecular Weight (g/mol)265.58 [1]
Exact Mass (g/mol)265.58 [1]
CAS Number1858241-44-7 [1]
SMILES NotationFC(C1=CN2C(C(Cl)=C1)=NC=C2N+=O)(F)F [1]
InChI KeyPKOSKXHSMOHJQI-UHFFFAOYSA-N [1]

Structural Features and Functional Group Configuration

The structural architecture of 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is characterized by a fused bicyclic imidazo[1,2-a]pyridine core system bearing three distinct substituents at specific positions [1]. The imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating a planar heterocyclic framework [2].

The chlorine atom occupies the 8-position of the bicyclic system, representing a halogen substituent that significantly influences the electronic properties of the molecule [1]. The nitro group is positioned at the 3-position, functioning as a strong electron-withdrawing group that affects both the reactivity and stability of the compound [1]. The trifluoromethyl group at the 6-position introduces additional electron-withdrawing character while enhancing the lipophilic properties of the molecule [3].

The functional group configuration demonstrates a systematic arrangement of electron-withdrawing substituents that collectively modify the electron density distribution across the heterocyclic framework [2]. The positioning of these groups follows the established numbering convention for imidazo[1,2-a]pyridine derivatives, where the nitrogen atoms of the imidazole ring are designated as positions 1 and 2 [2].

Structural analysis reveals that the compound maintains the characteristic planarity associated with imidazo[1,2-a]pyridine derivatives, with minimal deviation from coplanarity between the fused ring systems [4]. The presence of multiple electron-withdrawing substituents creates a highly polarized electronic environment that influences intermolecular interactions and solid-state packing arrangements [4].

Crystal Structure and Solid-State Characteristics

The solid-state characteristics of 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine reflect the structural influence of the multiple substituents on crystal packing and intermolecular interactions [5]. While specific crystallographic data for this compound remains limited in the literature, comparative analysis with related imidazo[1,2-a]pyridine derivatives provides insights into expected solid-state behavior [5] [4].

Crystal structure analysis of analogous compounds reveals that imidazo[1,2-a]pyridine derivatives typically adopt planar conformations in the solid state, with intermolecular interactions dominated by halogen bonding, hydrogen bonding, and π-π stacking interactions [4]. The presence of the chlorine atom at the 8-position likely facilitates halogen bonding interactions with electron-rich regions of neighboring molecules [4].

The nitro group at the 3-position contributes to the overall dipole moment of the molecule and influences the electrostatic interactions within the crystal lattice [4]. The trifluoromethyl substituent at the 6-position affects the molecular packing through its unique electronic and steric properties, potentially creating distinct packing motifs compared to non-fluorinated analogues [6].

Polymorphism studies on related imidazo[1,2-a]pyridine derivatives indicate that compounds with multiple substituents may exhibit different crystal forms under varying crystallization conditions [5]. The presence of three different electron-withdrawing groups in 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine suggests potential for polymorphic behavior, although specific studies on this compound have not been reported [5].

Physicochemical Properties

Solubility Parameters in Various Solvents

The solubility characteristics of 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine are influenced by the presence of multiple electron-withdrawing substituents and the heterocyclic core structure [7]. The compound demonstrates limited aqueous solubility, which is typical for highly substituted imidazo[1,2-a]pyridine derivatives containing lipophilic groups such as trifluoromethyl .

Solubility in organic solvents varies significantly depending on the polarity and hydrogen bonding capacity of the solvent system [7]. The presence of the nitro group enhances solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, while the trifluoromethyl group contributes to solubility in moderately polar organic solvents [7]. The chlorine substituent provides additional polarizability that affects solvent interactions [7].

Comparative solubility studies with related compounds suggest that the aqueous solubility of 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is estimated to be in the range of 10-50 micrograms per milliliter, based on structural similarity to other multi-substituted imidazo[1,2-a]pyridine derivatives . The presence of the trifluoromethyl group significantly reduces water solubility compared to non-fluorinated analogues .

Melting and Boiling Point Determination

Thermal analysis data for 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine indicates that specific melting and boiling point values have not been extensively documented in the available literature [10] [11]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior [12].

The closely related compound 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits a melting point range of 107-109 degrees Celsius [12]. The presence of the additional nitro group in the target compound is expected to influence the melting point through enhanced intermolecular interactions and altered crystal packing arrangements [12].

Thermal stability studies on similar imidazo[1,2-a]pyridine derivatives indicate that compounds containing multiple electron-withdrawing substituents typically exhibit higher melting points compared to unsubstituted analogues [13]. The combination of chlorine, nitro, and trifluoromethyl substituents in 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine suggests a melting point likely exceeding 120 degrees Celsius [13].

Stability Under Different Environmental Conditions

The stability profile of 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine under various environmental conditions reflects the influence of the electron-withdrawing substituents on the heterocyclic framework [13]. The compound demonstrates stability at room temperature under dry conditions, as indicated by recommended storage parameters of 2-8 degrees Celsius in dry environments [14].

Chemical stability analysis reveals that the presence of multiple electron-withdrawing groups enhances the stability of the imidazo[1,2-a]pyridine core against nucleophilic attack [13]. The trifluoromethyl group provides additional stability through the strength of carbon-fluorine bonds, which are among the strongest in organic chemistry [13].

Environmental stability studies indicate that the compound maintains structural integrity under normal atmospheric conditions but may be susceptible to hydrolysis under strongly basic conditions due to the presence of the nitro group [13]. The chlorine substituent at the 8-position may undergo substitution reactions under harsh nucleophilic conditions, although this typically requires elevated temperatures or strong nucleophiles [13].

Lipophilicity and Partition Coefficient Measurements

The lipophilicity of 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is significantly influenced by the trifluoromethyl substituent, which contributes to the overall hydrophobic character of the molecule [3] [15]. The presence of this group enhances the partition coefficient in octanol-water systems, a standard measure of lipophilicity [15].

Computational predictions and experimental studies on related compounds suggest that the logarithm of the partition coefficient (log P) for 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine falls within the range of 2.5 to 3.5 [14] . This value indicates moderate to high lipophilicity, which affects both membrane permeability and tissue distribution characteristics [15].

The trifluoromethyl group contributes significantly to the lipophilic character, with studies demonstrating that fluorinated compounds often exhibit altered lipophilicity patterns compared to their non-fluorinated counterparts [3]. The presence of the nitro group partially counterbalances the lipophilic contribution of the trifluoromethyl substituent through its polar character [15].

Table 2: Estimated Physicochemical Properties

PropertyValueReference Basis
Aqueous Solubility (μg/mL)10-50 (estimated) Structural analogues
Log P2.5-3.5 (estimated) [14] Computational predictions
Melting Point (°C)>120 (estimated) [13] [12]Structure-property relationships
Storage Temperature (°C)2-8 [14]Supplier recommendations

Electronic Structure and Molecular Orbital Theory

The electronic structure of 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is characterized by the presence of multiple electron-withdrawing substituents that significantly alter the frontier molecular orbital energies compared to the unsubstituted parent compound [4] [16]. Density functional theory calculations on related imidazo[1,2-a]pyridine derivatives provide insights into the electronic properties of this compound [4] [17].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are substantially modified by the presence of the chlorine, nitro, and trifluoromethyl substituents [4] [18]. The nitro group at the 3-position acts as a strong electron-withdrawing group that lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, resulting in a more electron-deficient aromatic system [18].

The trifluoromethyl group at the 6-position contributes additional electron-withdrawing character through its strong inductive effect, further stabilizing the molecular orbitals [16]. The chlorine substituent at the 8-position provides both inductive and resonance effects that influence the overall electronic distribution [4].

Molecular orbital analysis reveals that the lowest unoccupied molecular orbital is predominantly localized on the imidazo[1,2-a]pyridine core with significant contribution from the nitro group, while the highest occupied molecular orbital shows delocalization across the entire heterocyclic framework [4] [18]. The energy gap between these frontier orbitals is estimated to be in the range of 4.0-4.5 electron volts, based on computational studies of similar compounds [4].

Conformational Analysis and Molecular Geometry

The conformational analysis of 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine reveals a predominantly planar molecular geometry consistent with the aromatic character of the imidazo[1,2-a]pyridine core [4]. The fused bicyclic system maintains coplanarity between the imidazole and pyridine rings, with minimal deviation from planarity [4].

The trifluoromethyl group at the 6-position adopts a conformation that minimizes steric interactions with the adjacent hydrogen atoms while maximizing the overlap of the carbon-fluorine bonds with the aromatic π-system [19]. The nitro group at the 3-position is coplanar with the heterocyclic framework, allowing for optimal conjugation with the aromatic system [4].

Bond length analysis based on computational studies indicates that the carbon-nitrogen bonds within the imidazo[1,2-a]pyridine core exhibit partial double-bond character consistent with aromatic delocalization [4]. The carbon-chlorine bond length at the 8-position is typical for aromatic chlorides, while the carbon-fluorine bond lengths in the trifluoromethyl group are characteristic of sp3 hybridized carbon centers [4].

The molecular geometry optimization reveals that the compound exists in a single, well-defined conformation in the gas phase, with minimal conformational flexibility due to the rigid bicyclic framework and the nature of the substituents [4]. The presence of multiple electron-withdrawing groups creates a highly polarized electronic environment that influences both intramolecular and intermolecular interactions [4].

Table 3: Comparative Structural Data for Related Compounds

CompoundMolecular WeightFunctional GroupsMelting Point (°C)
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine [1]265.58Cl, NO2, CF3Not reported
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine [12]220.58Cl, CF3107-109
3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine [20]231.13NO2, CF3Not reported

Classical Synthetic Approaches

Classical synthetic approaches for imidazo[1,2-a]pyridine derivatives, including 8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, have traditionally relied on condensation reactions between 2-aminopyridines and α-haloketones or aldehydes. The most established method involves the Groebke-Blackburn-Bienaymé reaction, which provides a versatile three-component approach utilizing aldehydes, 2-aminopyridines, and isocyanides [1] [2].

The fundamental mechanism involves nucleophilic substitution of the halide by the pyridine nitrogen in 2-aminopyridine, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core [3] [4]. Traditional conditions typically require elevated temperatures (80-120°C) and extended reaction times (2-12 hours), with yields ranging from 70-95% [1] [2].

For the synthesis of chlorinated and nitro-substituted derivatives, the classical approach involves the treatment of appropriately substituted 2-aminopyridines with α-haloketones under thermal conditions. The presence of electron-withdrawing groups such as nitro and trifluoromethyl substituents can significantly influence the reaction kinetics and regioselectivity [6].

Modern Synthetic Strategies

Metal-Catalyzed Synthetic Routes

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed synthesis represents one of the most significant advances in imidazo[1,2-a]pyridine chemistry. The highly regioselective carbon-hydrogen arylation of imidazo[1,5-a]pyridines with aryl bromides using palladium(II) acetate and triphenylphosphine has been extensively developed [7]. This methodology enables the direct functionalization of the imidazopyridine core with yields ranging from 65-85% [7].

The palladium-catalyzed intramolecular cross-dehydrogenative coupling provides a practical approach for synthesizing fused imidazo[1,2-a]pyridines under mild reaction conditions [8]. The protocol demonstrates broad substrate scope and functional group tolerance, making it particularly suitable for complex molecule synthesis [8].

Copper-Catalyzed Oxidative Cyclization

Copper-catalyzed methodologies have emerged as powerful tools for imidazo[1,2-a]pyridine synthesis. The copper(II)-mediated aerobic synthesis through cascade aminomethylation and cycloisomerization of alkynes represents a significant advancement [9] [10]. This approach utilizes copper(II) acetate hydrate in the presence of air, achieving excellent yields (80-95%) with remarkable functional group tolerance [9].

The copper-catalyzed synthesis through tandem imine formation and oxidative cyclization under ambient air conditions has been successfully demonstrated for the gram-scale synthesis of important pharmaceutical compounds [10]. The methodology involves the reaction between 2-aminopyridines and methyl aryl ketones, providing a straightforward route to functionalized imidazo[1,2-a]pyridines [10].

Gold-Catalyzed Redox Synthesis

Gold-catalyzed methodologies offer unique advantages for imidazo[1,2-a]pyridine synthesis. The gold-catalyzed redox synthesis using pyridine N-oxide and alkynes provides a mild, catalytic, and atom-economical approach [11]. This strategy utilizes catalytic amounts of gold chloride complexes with acid additives, producing imidazo[1,2-a]pyridines in good yields (60-85%) under relatively mild conditions [11].

The methodology is particularly valuable for installing stereogenic centers adjacent to the imidazo[1,2-a]pyridine ring without loss of enantiomeric excess, making it suitable for pharmaceutical applications [11].

Metal-Free Synthetic Pathways

Catalyst-Free Condensation Reactions

Metal-free approaches have gained significant attention due to their environmental sustainability and cost-effectiveness. The catalyst-free and solvent-free synthesis of imidazo[1,2-a]pyridines through condensation of α-haloketones with 2-aminopyridines represents a highly efficient methodology [3] [12] [4].

The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization, achieving yields of 85-95% under mild conditions [3] [12]. The methodology is particularly advantageous for industrial applications due to its simplicity, high atom economy, and minimal waste generation [3] [12].

Organocatalyzed Synthesis

Organocatalytic approaches utilizing saccharin as a catalyst have been developed for the synthesis of imidazo[1,2-a]pyridine derivatives through multicomponent reactions [13]. The methodology employs environmentally friendly conditions with short reaction times, easy workup procedures, and good to excellent yields [13].

Iodine-catalyzed synthesis through three-component condensation reactions has emerged as an efficient metal-free approach [14]. The methodology involves the reaction between aryl aldehydes, 2-aminopyridines, and isocyanides, providing corresponding imidazo[1,2-a]pyridine derivatives in moderate to good yields [14].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized the field of imidazo[1,2-a]pyridine chemistry by dramatically reducing reaction times and improving yields. The microwave-assisted solvent-free synthesis using ionic liquid catalysts represents a significant advancement in green chemistry applications [15].

The methodology utilizes 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate as an ionic liquid catalyst under microwave irradiation, achieving excellent yields (75-92%) with reaction times reduced to 30-120 minutes [15]. The approach is particularly effective for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines [16] [17].

Microwave-assisted three-component reactions involving arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine have been developed [16] [17]. The methodology features metal-free conditions, short reaction times, and good yields, making it attractive for synthetic applications [16] [17].

Photochemical Synthesis Methods

Photochemical synthesis represents a rapidly emerging area in imidazo[1,2-a]pyridine chemistry. Visible light-mediated copper(I) chloride-catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes has been developed [18]. The methodology operates at room temperature using molecular oxygen as a green oxidant, achieving yields of 50-85% [18].

The photochemical approach offers significant advantages in terms of energy efficiency and environmental compatibility [19] [20]. Recent developments include the use of organic photocatalysts and visible light-induced functionalization reactions, enabling the synthesis of highly functionalized imidazo[1,2-a]pyridine derivatives [19] [20].

Photochemical trifluoromethylation and perfluoroalkylation of imidazo[1,2-a]pyridines have been achieved using visible light photoactivation [20]. The methodology employs organic bases and fluorinating agents under mild conditions, providing access to trifluoromethyl-substituted derivatives relevant to pharmaceutical applications [20].

Regioselective Synthesis Approaches

Regioselective synthesis remains one of the most challenging aspects of imidazo[1,2-a]pyridine chemistry. The difficulty in controlling substitution patterns, particularly at the C-2 and C-3 positions, has driven the development of specialized methodologies [21] [22] [23].

The regioselective synthesis of 2- and 3-substituted imidazo[1,2-a]pyridines has been achieved through tandem nucleophilic substitution and cyclization reactions using gem-dibromovinyl compounds [23]. The methodology provides excellent control over regiochemistry through careful selection of reaction conditions and substrates [23].

Regioselective aza-ene additions and cyclic condensation reactions of heterocyclic ketene aminals with ethyl 3-benzoylacrylate derivatives have been developed under catalyst-free conditions [21]. The methodology offers high regioselectivity, good yields, and simple workup procedures [21].

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent a powerful strategy for the efficient synthesis of imidazo[1,2-a]pyridine derivatives. The development of multicomponent reactions has significantly improved the synthetic efficiency and reduced the number of synthetic steps required [24] [25] [26].

The Groebke-Blackburn-Bienaymé reaction using α-isocyanoacetamides has been optimized for green conditions, employing ammonium chloride as a catalyst and ethanol as a solvent at room temperature [25]. The methodology provides imidazo[1,2-a]pyridine-3-amines in yields of 44-76% [25].

Multicomponent one-pot synthesis of imidazo[1,2-a]pyridines functionalized with azides has been developed using ammonium chloride as a catalyst under mild conditions [24] [26]. The resulting products serve as synthetic platforms for further post-transformations [24] [26].

The transformation of lignin β-O-4 model compounds to imidazo[1,2-a]pyridines through one-pot multicomponent reactions has been achieved in yields up to 95% [27] [28]. This approach involves highly coupled cleavage of carbon-oxygen bonds, sp³ carbon-hydrogen bond oxidative activation, and intramolecular dehydrative coupling reactions [27] [28].

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly incorporated into imidazo[1,2-a]pyridine synthesis. The development of environmentally sustainable methodologies has focused on the use of water as a solvent, recyclable catalysts, and atom-economical processes [29] [30].

The rapid, metal-free, and aqueous synthesis of imidazo[1,2-a]pyridines under ambient conditions has been achieved through sodium hydroxide-promoted cycloisomerization of N-propargylpyridiniums [31] [30]. The methodology provides quantitative yields in minutes and demonstrates significant improvements in space-time-yield compared to traditional methods [31] [30].

Efficient and green synthetic routes utilizing copper(II)-ascorbate-catalyzed A³-coupling in aqueous micellar media have been developed [32]. The methodology employs sodium dodecyl sulfate as a surfactant, enabling the synthesis of imidazo[1,2-a]pyridines in water with good yields and environmental compatibility [32].

Scalability and Industrial Production Considerations

Scalability represents a critical consideration for the industrial production of imidazo[1,2-a]pyridine derivatives. The development of scalable synthetic processes requires careful optimization of reaction conditions, catalyst selection, and purification procedures [33] [34].

The preparation of imidazo[1,2-a]pyridine-6-boronic acid pinacol ester and derivatives has been optimized for industrial production with high reaction yields (90-95%) and simplified purification procedures [34]. The methodology utilizes palladium catalysis with pinacol ester diboron and demonstrates excellent scalability [34].

Continuous flow processes and optimized catalysts have been developed to address scalability challenges [33]. The use of recyclable heterogeneous catalysts and simplified workup procedures has improved the economic viability of large-scale synthesis [33].

Synthetic Challenges and Limitations

Despite significant advances in imidazo[1,2-a]pyridine synthesis, several challenges remain. Regioselectivity control continues to be a major limitation, with many methodologies producing mixtures of regioisomers [35] [36].

The functionalization at the C-2 position of imidazo[1,2-a]pyridines presents particular challenges due to the reduced reactivity toward electrophilic attack [35]. This limitation has necessitated the development of specialized methodologies and directing group strategies [35].

Substrate scope limitations, particularly with electron-poor substrates, remain problematic for many synthetic methodologies [36]. The incompatibility with sensitive functional groups often requires protection and deprotection strategies, reducing synthetic efficiency [36].

Catalyst cost and availability represent significant economic barriers, particularly for methodologies requiring expensive transition metals [36]. The development of recyclable and heterogeneous catalysts has partially addressed these concerns, but further improvements are needed [36].

Environmental impact and waste generation continue to be areas of concern, driving the development of greener synthetic approaches [36]. The implementation of atom-economical processes and catalyst recovery systems represents ongoing efforts to address these challenges [36].

XLogP3

3.4

Dates

Last modified: 08-16-2023

Explore Compound Types